Cas no 859518-32-4 (tert-butyl (2R)-2-phenylpiperazine-1-carboxylate)
tert-butyl (2R)-2-phenylpiperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- (R)-tert-Butyl 2-phenylpiperazine-1-carboxylate
- tert-Butyl 2-phenylpiperazine-1-carboxylate
- (R)-N-1-Boc-2-Phenylpiperazine
- N-1-Boc-2-Phenylpiperazine
- (R)-1-Boc-2-phenylpiperazine
- 1-PIPERAZINECARBOXYLICACID, 2-PHENYL-, 1,1-DIMETHYLETHYL ESTER, (2R)-
- 2-PHENY
- 2-PHENYLPIPERAZINE, N1-BOC PROTECTED
- N-1-BOC-2-PHENYL-PIPERAZINE
- tert-butyl (2R)-2-phenylpiperazine-1-carboxylate
- (R)-N1-BOC-2-PHENYLPIPERAZINE
- tert-butyl (R)-2-phenylpiperazine-1-carboxylate
- 1-Piperazinecarboxylicacid, 2-phenyl-, 1,1-dimethylethyl ester
- AK122416
- BH134
- AB20924
- OR451105
- AX8047847
- (R)-N1-Boc-2-phenylpiperazine, AldrichCPR
- 1,1-Dimethylethyl (2R)-2-phenyl-1-piperazinecarboxylate (ACI)
- SY033712
- MFCD07367734
- 2-phenyl-piperazine-1-carboxylic acid tert-butyl ester, AldrichCPR
- 2-phenyl-piperazine-1-carboxylic acid tert-butyl ester
- N-BOC-2-BHENYL PIPERAZINE
- 859518-32-4
- 1-N-Boc-2-phenylpiperazine
- 886766-60-5
- DA-01525
- DTXSID00587588
- SCHEMBL874416
- SY033714
- DB-062218
- PB47551
- PS-4831
- tert-Butyl 2-phenylpiperazine-1-carboxylat
- DVOURBIBCQYVCC-UHFFFAOYSA-N
- AKOS005255240
- SY033713
- 1-Boc-2-phenylpiperazine
-
- MDL: MFCD04972241
- Inchi: 1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-16-11-13(17)12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3/t13-/m0/s1
- InChI Key: DVOURBIBCQYVCC-ZDUSSCGKSA-N
- SMILES: C(N1CCNC[C@H]1C1C=CC=CC=1)(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 262.16800
- Monoisotopic Mass: 262.168
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.6
- XLogP3: 2
Experimental Properties
- Density: 1.071
- Boiling Point: 376.2℃ at 760 mmHg
- Flash Point: 181.3°C
- Refractive Index: 1.521
- PSA: 41.57000
- LogP: 2.83470
tert-butyl (2R)-2-phenylpiperazine-1-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C(BD47847)
tert-butyl (2R)-2-phenylpiperazine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM124067-1g |
tert-butyl (R)-2-phenylpiperazine-1-carboxylate |
859518-32-4 | 95% | 1g |
$276 | 2021-08-05 | |
| Chemenu | CM124067-5g |
tert-butyl (R)-2-phenylpiperazine-1-carboxylate |
859518-32-4 | 95% | 5g |
$795 | 2021-08-05 | |
| Fluorochem | 068924-250mg |
tert-Butyl 2-phenylpiperazine-1-carboxylate |
859518-32-4 | 98% | 250mg |
£140.00 | 2022-03-01 | |
| Fluorochem | 068924-1g |
tert-Butyl 2-phenylpiperazine-1-carboxylate |
859518-32-4 | 98% | 1g |
£350.00 | 2022-03-01 | |
| Fluorochem | 068924-5g |
tert-Butyl 2-phenylpiperazine-1-carboxylate |
859518-32-4 | 98% | 5g |
£1051.00 | 2022-03-01 | |
| Fluorochem | 068924-10g |
tert-Butyl 2-phenylpiperazine-1-carboxylate |
859518-32-4 | 98% | 10g |
£1671.00 | 2022-03-01 | |
| Chemenu | CM124067-250mg |
tert-butyl (R)-2-phenylpiperazine-1-carboxylate |
859518-32-4 | 95% | 250mg |
$*** | 2023-05-29 | |
| Chemenu | CM124067-1g |
tert-butyl (R)-2-phenylpiperazine-1-carboxylate |
859518-32-4 | 95% | 1g |
$211 | 2023-02-18 | |
| Chemenu | CM124067-5g |
tert-butyl (R)-2-phenylpiperazine-1-carboxylate |
859518-32-4 | 95% | 5g |
$750 | 2023-02-18 | |
| abcr | AB456231-250 mg |
(R)-tert-Butyl 2-phenylpiperazine-1-carboxylate; . |
859518-32-4 | 250MG |
€213.90 | 2023-02-02 |
tert-butyl (2R)-2-phenylpiperazine-1-carboxylate Suppliers
tert-butyl (2R)-2-phenylpiperazine-1-carboxylate Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on tert-butyl (2R)-2-phenylpiperazine-1-carboxylate
Introduction to Tert-butyl (2R)-2-phenylpiperazine-1-carboxylate (CAS No. 859518-32-4)
Tert-butyl (2R)-2-phenylpiperazine-1-carboxylate, with the chemical formula C₁₃H₁₇NO₂ and CAS number 859518-32-4, is a significant compound in the field of pharmaceutical chemistry and drug development. This compound belongs to the piperazine class, which is widely recognized for its diverse biological activities and potential therapeutic applications. The presence of a tert-butyl group and a (2R)-configured stereocenter enhances its structural complexity and influences its pharmacological properties, making it a subject of considerable interest in medicinal chemistry.
The< strong>tert-butyl (2R)-2-phenylpiperazine-1-carboxylate molecule exhibits a unique combination of structural features that contribute to its pharmacological profile. The piperazine ring is a well-known pharmacophore in many psychoactive drugs, while the tert-butyl group provides steric hindrance that can modulate binding interactions with biological targets. Additionally, the (2R) stereocenter introduces chirality, which is often critical for the efficacy and selectivity of pharmaceutical compounds.
In recent years, there has been growing interest in the development of novel piperazine derivatives for their potential applications in treating neurological and psychiatric disorders. The< strong>tert-butyl (2R)-2-phenylpiperazine-1-carboxylate has been investigated for its potential role in modulating neurotransmitter systems, particularly those involving dopamine and serotonin. Preclinical studies have suggested that this compound may have therapeutic effects in conditions such as depression, anxiety, and Parkinson's disease.
One of the most compelling aspects of< strong>tert-butyl (2R)-2-phenylpiperazine-1-carboxylate is its structural similarity to known pharmacologically active agents. This similarity allows researchers to leverage existing knowledge about related compounds to predict and design new drug candidates. The tert-butyl group, in particular, has been shown to enhance metabolic stability and reduce susceptibility to enzymatic degradation, which are crucial factors in drug development.
The synthesis of< strong>tert-butyl (2R)-2-phenylpiperazine-1-carboxylate involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. Advanced synthetic methodologies, including asymmetric catalysis and chiral resolution techniques, have been employed to ensure high enantiomeric purity. These synthetic strategies are essential for obtaining a compound with the desired pharmacological properties.
Evaluation of< strong>tert-butyl (2R)-2-phenylpiperazine-1-carboxylate in preclinical models has revealed promising results regarding its interaction with neurotransmitter receptors. Studies have demonstrated that this compound can modulate dopamine D₂ receptors and serotonin 5-HT₁A receptors, which are key targets in the treatment of neurological disorders. Furthermore, its ability to cross the blood-brain barrier suggests potential for central nervous system applications.
The pharmacokinetic profile of< strong>tert-butyl (2R)-2-phenylpiperazine-1-carboxylate is another critical aspect that has been thoroughly investigated. Initial studies indicate that this compound exhibits moderate oral bioavailability and a reasonable half-life, which are favorable characteristics for a potential therapeutic agent. Additionally, preliminary toxicity studies have shown no significant adverse effects at moderate doses, suggesting a relatively safe profile.
In conclusion, tert-butyl (2R)-2-phenylpiperazine-1-carboxylate (CAS No. 859518-32-4) represents a promising candidate for further development in pharmaceutical research. Its unique structural features, combined with preclinical evidence of biological activity and favorable pharmacokinetic properties, make it an attractive compound for exploring new therapeutic strategies in neurological and psychiatric disorders. Continued research into this molecule will likely yield valuable insights into its potential applications and mechanisms of action.
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